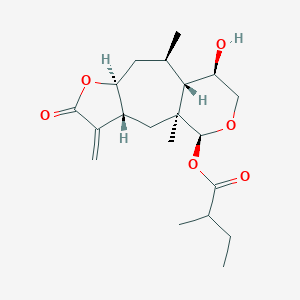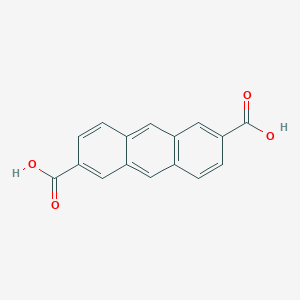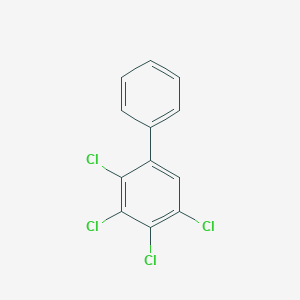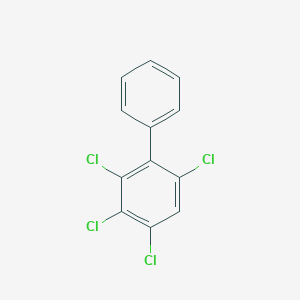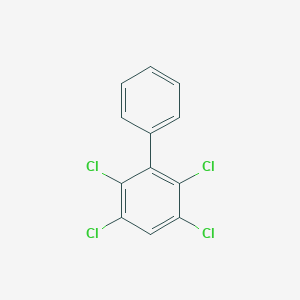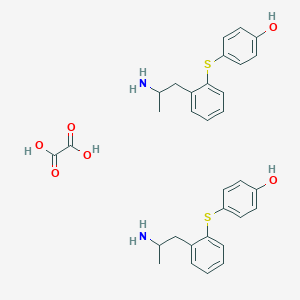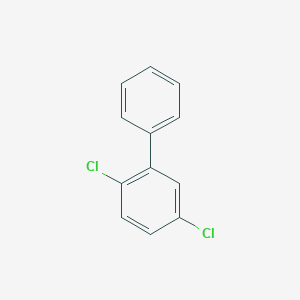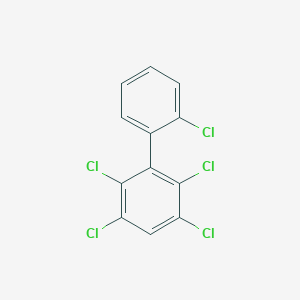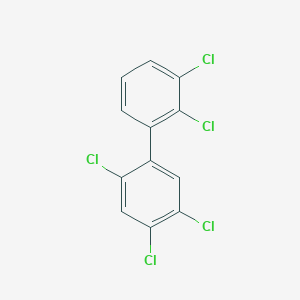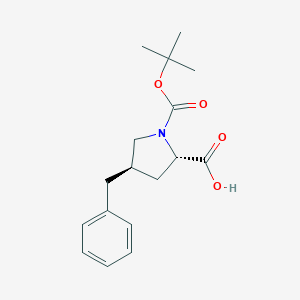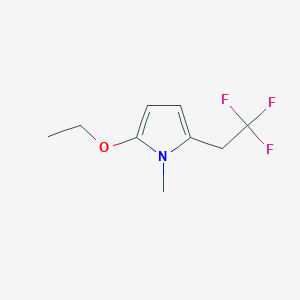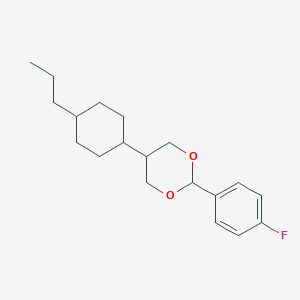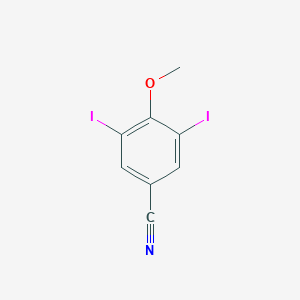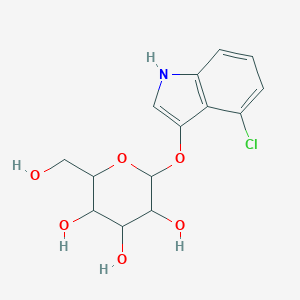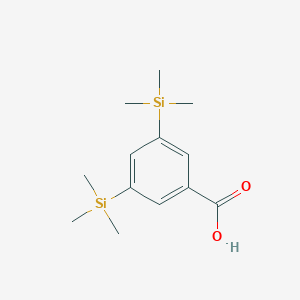
3,5-Bis(trimethylsilyl)benzoic acid
Descripción general
Descripción
“3,5-Bis(trimethylsilyl)benzoic acid” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzoic acid, with trimethylsilyl groups attached to the 3rd and 5th positions of the benzene ring .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(trimethylsilyl)benzoic acid” consists of a benzene ring with carboxylic acid (COOH) and two trimethylsilyl (Si(CH3)3) groups attached to it . The trimethylsilyl groups are electron-donating, which can influence the chemical behavior of the compound.Aplicaciones Científicas De Investigación
Angiogenesis Inhibition in Colon Cancer
3,5-Bis(trimethylsilyl)benzoic acid, when explored in the form of its derivative TAC-101, has demonstrated significant potential in inhibiting angiogenesis in colon cancer. The compound has been observed to reduce the expression of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis – the process through which new blood vessels form from pre-existing vessels. This inhibition of angiogenesis is crucial in the context of cancer therapy, as it can limit the supply of nutrients and oxygen to tumors, thus hindering their growth and spread.
Apoptotic Induction in Ovarian Carcinoma
In the context of ovarian carcinoma, especially clear cell adenocarcinoma, TAC-101 has shown promising results in inducing apoptosis in cancer cells. Apoptosis is a form of programmed cell death that is often exploited in cancer therapy to eliminate malignant cells. This compound's ability to induce apoptosis, thereby potentially limiting the proliferation and survival of cancer cells, marks it as a significant agent in the research and development of new antitumor strategies.
Impact on Hepatic Metastasis of Colon Cancer
TAC-101 has also been researched for its effects on the hepatic metastasis of colon cancer. Studies have shown that oral administration of TAC-101 can significantly inhibit hepatic metastasis in colon cancer without causing weight loss in experimental models. This effect is partly attributed to its ability to enhance the expression of Fas, a cell surface receptor that plays a pivotal role in inducing apoptosis. The induction of apoptosis in cancer cells, particularly in metastatic tumors, is a critical aspect of cancer treatment as it can help control the spread of the disease.
Direcciones Futuras
The future directions for “3,5-Bis(trimethylsilyl)benzoic acid” could involve further exploration of its potential applications, particularly in the field of medicine. For example, studies have suggested that it may have antitumor effects, which could be further investigated for potential therapeutic applications .
Propiedades
IUPAC Name |
3,5-bis(trimethylsilyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si2/c1-16(2,3)11-7-10(13(14)15)8-12(9-11)17(4,5)6/h7-9H,1-6H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMGOOOEIGPKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)O)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trimethylsilyl)benzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

